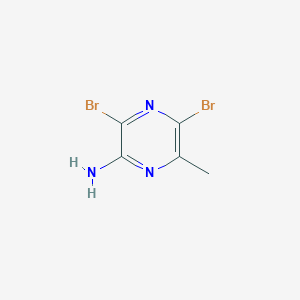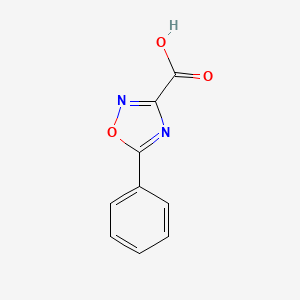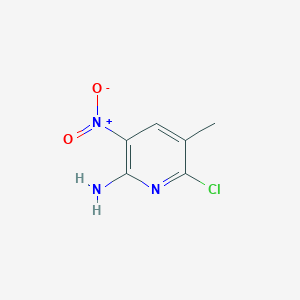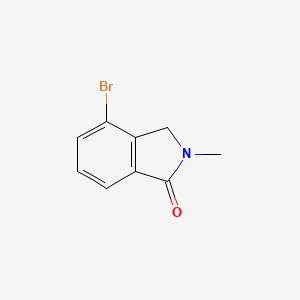
4-Bromo-2-methylisoindolin-1-one
Descripción general
Descripción
4-Bromo-2-methylisoindolin-1-one (BMIMO) is a heterocyclic compound with a broad range of applications in organic synthesis. Its unique structure and properties make it a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. BMIMO is also used in the manufacture of polymers and in the production of polymers for various industrial applications. In addition, BMIMO has been extensively studied for its potential biomedical and pharmacological applications. This article will discuss the synthesis method of BMIMO, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Antitumor Agents and DNA Topoisomerase I Inhibitors
4-Bromo-2-methylisoindolin-1-one has been utilized in the synthesis of novel indeno[1,2-c]isoquinolines for developing antitumor agents. These compounds have shown significant inhibitory activity against DNA-topoisomerase 1, a critical enzyme in DNA replication and transcription, making them promising candidates in cancer therapy (Cho et al., 2007).
Synthesis of Substituted 3-Methyleneisoindolin-1-ones
The compound has been used in the Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones. This synthetic approach involves decarboxylative cross-coupling and heteroannulation, demonstrating its utility in organic synthesis and the creation of various chemical structures (Gogoi et al., 2014).
Absorption and Solvatochromic Properties Study
In the study of absorption and solvatochromic properties, this compound has been compared with related compounds to understand the influence of the nitrogen atom and substitutions on excited singlet states of the isoindolinone chromophore. This research is crucial for applications in photochemistry and photophysics (Gutierrez et al., 2005).
Bioreductively Activated Prodrug System
This compound is also involved in the development of bioreductively activated prodrug systems. This involves the design of compounds that release active drugs under specific conditions, such as hypoxic tissues, which is particularly relevant in targeted cancer therapy (Parveen et al., 1999).
Synthesis of Poly(ADP-ribose)polymerase-2 (PARP-2) Inhibitors
The chemical has been used in the synthesis of 4-alkyl-, 4-aryl-, and 4-arylamino-5-aminoisoquinolin-1-ones, leading to the identification of a new potent and selective inhibitor of PARP-2. This is significant in the development of therapeutic agents for various diseases, including cancer (Sunderland et al., 2011).
Copper(II)-Catalyzed Tandem Synthesis
It's also used in the Copper(II)-catalyzed tandem synthesis of 3-methyleneisoindolin-1-ones. This represents an efficient strategy for creating a variety of compounds, showcasing its versatility in synthetic chemistry (Pan et al., 2013).
Development of Antipsychotic Agents
In the search for novel antipsychotic agents, this compound was used in synthesizing conformationally restricted derivatives of remoxipride. These compounds were evaluated for their ability to inhibit dopamine D-2 receptor binding, crucial in the treatment of schizophrenia and related disorders (Norman et al., 1993).
Propiedades
IUPAC Name |
4-bromo-2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-5-7-6(9(11)12)3-2-4-8(7)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVZVGCFIFFWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619882 | |
| Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435273-55-5 | |
| Record name | 4-Bromo-2-methylisoindolin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435273-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methylisoindolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

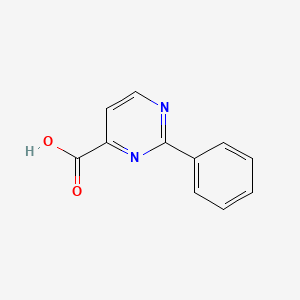
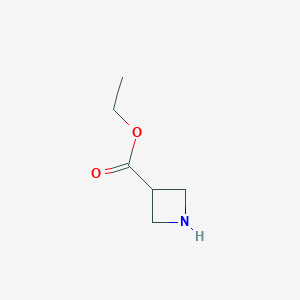

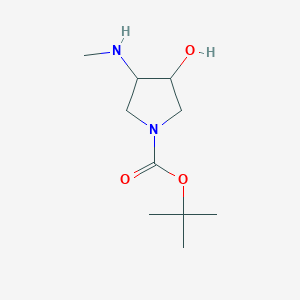
![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)
![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)


